molecular formula C19H23FN2O3S B2440287 3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide CAS No. 953942-96-6

3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

Cat. No.: B2440287
CAS No.: 953942-96-6
M. Wt: 378.46
InChI Key: OZHAATWVFFVAQB-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, pyrrolidine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.

    Introduction of the Fluoro and Methoxy Groups: Fluorination and methoxylation can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas or methanol in the presence of a catalyst.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-fluoro-4-hydroxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide.

    Reduction: Formation of 3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methoxyphenyl(pyrrolidin-1-yl)methanone
  • 3-fluoro-4-methoxyphenyl(pyrrolidin-1-yl)methanone

Uniqueness

3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-25-19-9-8-17(14-18(19)20)26(23,24)21-11-10-15-4-6-16(7-5-15)22-12-2-3-13-22/h4-9,14,21H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHAATWVFFVAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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